![molecular formula C₁₆H₁₇N₃O₆ B1145345 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid CAS No. 1212087-50-7](/img/no-structure.png)

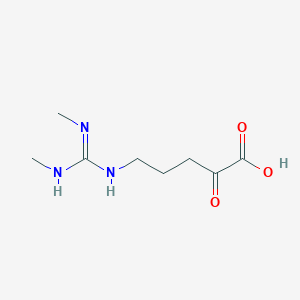

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been used in the synthesis of novel antimicrobial 1,2,4-triazole derivatives . These derivatives have shown promising results in inhibiting DNA synthesis by promoting cleavage of bacterial DNA in the DNA-enzyme complexes of DNA gyrase, resulting in rapid bacterial death .

Treatment of Urinary Tract Infections

Nalidixic acid, a derivative of this compound, was the first synthetic quinolone introduced for the treatment of urinary tract infections . It is particularly effective against Gram-negative bacteria .

Anticancer Properties

1,6-naphthyridines, a class of compounds that can be synthesized from this compound, have shown potential anticancer properties . They have been used in the development of new synthetic methodologies for the construction of medicinally important scaffolds .

Anti-HIV Properties

Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from this compound, have shown potential as anti-HIV-1 agents .

Modulation of DNA Gyrase-Dependent Processes

This compound has been used to modulate (inhibit) bacterial DNA gyrase-dependent processes such as DNA polymerization, ATP-dependent DNA supercoiling, and chromosome fragmentation .

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, which can be synthesized from this compound, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Wirkmechanismus

Target of Action

The primary target of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid, also known as Nalidixic acid, is the bacterial DNA polymerase, specifically DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

Nalidixic acid interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition interferes with the DNA synthesis process, preventing the bacteria from replicating . It also inhibits the reverse transcriptase of avian myeloblastoma virus .

Biochemical Pathways

By inhibiting DNA gyrase, Nalidixic acid affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . The compound also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Result of Action

The inhibition of DNA gyrase by Nalidixic acid leads to the prevention of DNA replication in bacteria . This results in the inability of the bacteria to grow and reproduce, effectively stopping the bacterial infection .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the reaction of a naphthyridine derivative with an amino acid derivative, followed by protection and deprotection steps to obtain the final product.", "Starting Materials": [ "N-(4-bromobenzyl)-7-methyl-1,8-naphthyridin-4-amine", "Ethyl 2-(chlorocarbonyl)acetate", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Acetonitrile", "Pyridine", "Tert-butyl dicarbonate", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: N-(4-bromobenzyl)-7-methyl-1,8-naphthyridin-4-amine is reacted with ethyl 2-(chlorocarbonyl)acetate and diisopropylethylamine in N,N-dimethylformamide to obtain N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]glycine ethyl ester.", "Step 2: The product from step 1 is treated with tert-butyl dicarbonate and triethylamine in acetonitrile to protect the amino group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-N-tert-butoxycarbonyl-glycine ethyl ester.", "Step 3: The protected product from step 2 is hydrogenated over palladium on carbon in methanol to remove the benzyl protecting group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-N-tert-butoxycarbonyl-aspartic acid ethyl ester.", "Step 4: The product from step 3 is treated with hydrochloric acid in methanol to remove the tert-butyl protecting group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid ethyl ester.", "Step 5: The final product from step 4 is treated with sodium hydroxide in methanol to remove the ethyl ester group, yielding N-[(1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic acid." ] } | |

CAS-Nummer |

1212087-50-7 |

Produktname |

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid |

Molekularformel |

C₁₆H₁₇N₃O₆ |

Molekulargewicht |

347.32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

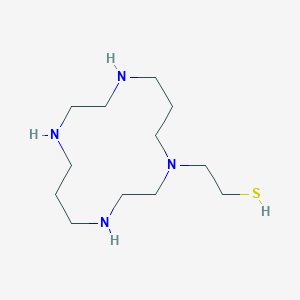

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)